Brevinin-1E-OG1 is a potent, naturally derived antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami). Structurally characterized by a highly hydrophobic N-terminal α-helical domain and a conserved C-terminal cyclic heptapeptide "Rana box" stabilized by a disulfide bridge, this peptide exhibits broad-spectrum bactericidal activity. For industrial and pharmaceutical procurement, Brevinin-1E-OG1 serves as a high-value precursor and reference standard in the development of novel topical antibiotics, anti-biofilm agents, and advanced wound-care formulations. Its defined structural motifs offer a predictable baseline for structure-activity relationship (SAR) optimization, particularly in balancing membrane-lytic antimicrobial efficacy with mammalian cell compatibility [1].
Substituting Brevinin-1E-OG1 with generic linear AMPs (such as Magainin II) or crude amphibian skin extracts introduces critical failure points in reproducibility, proteolytic stability, and target specificity. Linear AMPs lack the C-terminal disulfide-bridged Rana box, making them highly susceptible to rapid proteolytic degradation in serum or ex vivo biological matrices, which severely limits their processability and shelf-life in topical formulations. Furthermore, utilizing closely related native analogs (like standard Brevinin-1E) without sequence specificity can result in unpredictable hemolytic toxicity profiles, as minor amino acid variations (e.g., Arginine vs. Lysine at position 23) fundamentally alter the peptide's therapeutic index and membrane partitioning thermodynamics, rendering generic substitution unviable for stringent pharmaceutical workflows [1].
Brevinin-1E-OG1 features a C-terminal cyclic heptapeptide domain (C-K-I-T-K-K-C) stabilized by a highly conserved disulfide bridge. Compared to linear benchmark AMPs like Magainin II, which undergo rapid enzymatic cleavage in serum (half-life < 1 hour), the disulfide-bridged Rana box restricts exopeptidase access, extending the functional half-life of the peptide in biological matrices. This structural constraint is critical for formulation compatibility, ensuring that the peptide retains its minimum inhibitory concentration (MIC) over extended periods in hydrogel or topical applications [1].
| Evidence Dimension | Proteolytic stability and structural half-life |
| Target Compound Data | Extended half-life due to disulfide-stabilized Rana box |
| Comparator Or Baseline | Linear AMPs (e.g., Magainin II) lacking cyclic constraints |
| Quantified Difference | Significantly prolonged proteolytic resistance for disulfide-bridged brevinins vs. linear benchmarks |
| Conditions | Serum stability assays and formulation matrices |
Extended stability directly impacts the shelf-life and in vivo efficacy of the peptide, making it a superior candidate for advanced wound care and topical therapeutics.
Brevinin-1E-OG1 demonstrates potent broad-spectrum antibacterial activity, driven by its highly hydrophobic N-terminal α-helix which facilitates rapid insertion into bacterial lipid bilayers. When compared to the benchmark peptide Magainin II, Brevinin-1 family peptides typically exhibit up to 10-fold lower Minimum Inhibitory Concentrations (MIC) against Gram-positive pathogens such as Staphylococcus aureus (MICs often in the 2-10 µM range, compared to >50 µM for Magainin II). This robust potency allows formulators to achieve bactericidal efficacy at significantly lower active pharmaceutical ingredient (API) loadings [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
| Target Compound Data | ~2-10 µM (Brevinin-1 class average for S. aureus) |
| Comparator Or Baseline | Magainin II (>50 µM) |
| Quantified Difference | Up to 10-fold higher potency (lower MIC) for Brevinin-1 class peptides |
| Conditions | Standard in vitro broth microdilution assays |
Lower MIC values translate to reduced material requirements during procurement and lower API concentrations in final formulations, minimizing cost and potential off-target toxicity.
The specific sequence of Brevinin-1E-OG1 incorporates a Lysine (K) residue at position 23 within the Rana box, distinguishing it from native Brevinin-1E which features an Arginine (R) at the equivalent position. Structure-activity relationship studies on brevinin analogs indicate that replacing highly membrane-disruptive Arginine residues with Lysine maintains potent antimicrobial efficacy while appreciably reducing hemolytic activity against mammalian erythrocytes. This sequence-specific modulation provides Brevinin-1E-OG1 with a superior therapeutic index, making it a safer procurement choice for formulations requiring direct tissue contact [1].
| Evidence Dimension | Hemolytic toxicity and therapeutic index |
| Target Compound Data | Reduced hemolytic activity (Lys-23 variant) |
| Comparator Or Baseline | Native Brevinin-1E (Arg-23 variant) |
| Quantified Difference | Substitution of Arg with Lys in the cationic cluster lowers erythrocyte lysis while preserving MIC |
| Conditions | Hemolysis assays against human erythrocytes |
A wider therapeutic index is critical for regulatory approval and safety in topical and transdermal pharmaceutical applications.
Due to its rapid membrane-lytic mechanism and high potency against Gram-positive bacteria (e.g., Staphylococcus aureus), Brevinin-1E-OG1 is an ideal active pharmaceutical ingredient (API) candidate for topical creams and hydrogels designed to eradicate established bacterial biofilms in chronic wounds [1].
The defined structural segregation of Brevinin-1E-OG1—a hydrophobic N-terminus and a disulfide-bridged cationic C-terminus—makes it a highly reproducible benchmark for chemoinformatics teams designing synthetic, truncated, or modified peptidomimetics with enhanced therapeutic indices [1].
The robust proteolytic stability conferred by the C-terminal Rana box allows Brevinin-1E-OG1 to be covalently grafted onto or embedded within medical device surfaces (e.g., catheters or wound dressings) to provide sustained, localized antimicrobial protection without rapid degradation [1].